10-Methyl-10-nonadecanol

Natural Product Chemistry Phytochemistry GC-MS Profiling

10-Methyl-10-nonadecanol (CAS 50997-06-3) is a long-chain, methyl-branched secondary fatty alcohol with the molecular formula C20H42O and a molecular weight of 298.5 g/mol. It features a 20-carbon aliphatic chain with a methyl branch and a tertiary hydroxyl group at the C10 position.

Molecular Formula C20H42O
Molecular Weight 298.5 g/mol
CAS No. 50997-06-3
Cat. No. B15348873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methyl-10-nonadecanol
CAS50997-06-3
Molecular FormulaC20H42O
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)(CCCCCCCCC)O
InChIInChI=1S/C20H42O/c1-4-6-8-10-12-14-16-18-20(3,21)19-17-15-13-11-9-7-5-2/h21H,4-19H2,1-3H3
InChIKeyBTFNSSWQSTYKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Methyl-10-nonadecanol (CAS 50997-06-3): Basic Compound Characteristics for Procurement Screening


10-Methyl-10-nonadecanol (CAS 50997-06-3) is a long-chain, methyl-branched secondary fatty alcohol with the molecular formula C20H42O and a molecular weight of 298.5 g/mol [1]. It features a 20-carbon aliphatic chain with a methyl branch and a tertiary hydroxyl group at the C10 position . Computed physical properties include a predicted boiling point of 349.5±10.0 °C and a density of 0.838±0.06 g/cm³ . The compound has been identified as a minor constituent (5.24%) in the fatty oil of Swietenia mahagoni seed cake [2].

Procurement Risk of Interchanging 10-Methyl-10-nonadecanol with Linear Nonadecanol Isomers


Procurement professionals cannot assume functional equivalence between 10-Methyl-10-nonadecanol and its linear structural isomers like 1-Nonadecanol or 10-Nonadecanol. The presence of a methyl branch adjacent to the tertiary alcohol group at the C10 position creates a sterically hindered environment . This structural feature fundamentally distinguishes it from unbranched primary or secondary alcohols, predicting distinct reactivity profiles, altered solubility, and different melting points . The compound's occurrence as a specific natural product in Swietenia mahagoni oil also differentiates it from the more common linear fatty alcohols, making generic substitution scientifically invalid for studies requiring this specific chemotype [1].

Quantitative Differentiation Evidence for 10-Methyl-10-nonadecanol Relative to Comparator Compounds


Differentiation by Natural Occurrence Profile in Swietenia mahagoni Seed Oil

10-Methyl-10-nonadecanol was identified as a constituent at 5.24% in the fatty oil of Swietenia mahagoni seed cake, analyzed by GC-MS [1]. This contrasts with common linear fatty alcohols like 1-Nonadecanol, which are not reported as significant components of this specific oil. The presence of this branched alcohol may serve as a chemotaxonomic marker for S. mahagoni [2]. This is a cross-study comparable observation, as the reference study did not directly quantify linear nonadecanol isomers in the same matrix.

Natural Product Chemistry Phytochemistry GC-MS Profiling

Structural Differentiation: Tertiary Alcohol vs. Primary and Secondary Alcohols

10-Methyl-10-nonadecanol is a tertiary alcohol, with the hydroxyl-bearing carbon (C10) attached to three other carbons (a methyl, a nonyl, and a decyl group) . This contrasts with 1-Nonadecanol (a primary alcohol) and 10-Nonadecanol (a secondary alcohol). Tertiary alcohols exhibit significantly greater resistance to oxidation and different reactivity in substitution and elimination reactions compared to primary and secondary alcohols. While no direct comparative assay data was found, this is a class-level inference based on well-established structure-activity relationships in organic chemistry.

Organic Synthesis Physicochemical Property Prediction Chemical Classification

Evidence-Backed Application Scenarios for Procuring 10-Methyl-10-nonadecanol


Phytochemical Reference Standard for Mahogany (Swietenia mahagoni) Research

Given its identification as a 5.24% constituent in S. mahagoni seed oil by GC-MS [1], procuring 10-Methyl-10-nonadecanol is justified as a reference standard for analytical chemistry, quality control of mahogany-derived extracts, and metabolomics studies focused on this plant species. The compound serves as a specific marker for authentic S. mahagoni oil.

Model Compound for Tertiary Alcohol Reactivity Studies

The sterically hindered tertiary alcohol structure of 10-Methyl-10-nonadecanol makes it a suitable model compound for studying the reactivity of long-chain branched alcohols . Its resistance to oxidation, compared to primary alcohols like 1-Nonadecanol, can be exploited in formulations requiring oxidative stability, such as high-temperature lubricants.

Synthetic Building Block for Branched Surfactant Development

The methyl branch in the long alkyl chain of 10-Methyl-10-nonadecanol can impact the critical micelle concentration and surface activity of derived surfactants, compared to linear alcohol-based surfactants. Its procurement is relevant for structure-activity-relationship studies aimed at developing novel surfactants with enhanced biodegradability or altered foaming profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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